
Azelaic acid
Overview
Description
Preparation Methods
Oxidative Cleavage of Oleic Acid
Two-Step Catalytic Oxidation with Hydrogen Peroxide
The most widely studied method involves the oxidative cleavage of oleic acid using hydrogen peroxide () and tungstic acid () as a catalyst. Source optimized this process through Response Surface Methodology (RSM), achieving 99.11% oleic acid conversion at 70°C with a 4:1 /oleic acid molar ratio and 1.5% (w/w) catalyst loading. The reaction proceeds via epoxidation of the double bond followed by cleavage into this compound (44.54%) and pelargonic acid (34.12%). Sodium hypochlorite () was introduced as a co-oxidant to reduce reaction time from 24 hours to 8 hours by accelerating peroxide decomposition .
Table 1: Optimized Conditions for Oleic Acid Cleavage
Parameter | Optimal Value |
---|---|
Temperature | 70°C |
/Oleic Acid Ratio | 4:1 |
Catalyst Loading | 1.5% (w/w) |
Reaction Time | 8 hours |
This compound Yield | 44.54% |
The process generates byproducts, including malonic acid (6.05%), heptanoic acid (0.53%), and longer-chain fatty acids (e.g., stearic acid, 0.14%) . Ethyl acetate extraction at 70°C separates the organic layer, while aqueous and tungstic acid are recycled via peroxide decomposition at 90°C .
Ruthenium-Catalyzed Metathesis
Alternative pathways employ ruthenium catalysts for oleic acid metathesis before oxidative cleavage. Pathway C (Figure 1 in ) uses Grubbs catalysts to rearrange oleic acid into shorter alkenes, which are subsequently cleaved with or . However, this method yields only 40% this compound due to competing side reactions, limiting its industrial viability .
Ozonolysis and In Situ Oxidation
Ozonolysis of oleic acid followed by oxidative workup represents a high-purity route. Source details the in situ generation of performic acid () from and formic acid, which cleaves ozonides into this compound. At 50°C, this one-pot method achieves 85% yield but requires stringent control over ozone concentrations to prevent over-oxidation to shorter dicarboxylic acids (e.g., suberic acid) .
Key Challenges :
-
Ozone’s explosivity necessitates specialized reactors.
-
Residual ozonides require catalytic hydrogenation or reductive cleavage, increasing complexity.
Enzymatic Synthesis
Lipoxygenases and cytochrome P450 monooxygenases have been explored for biocatalytic this compound production. Enzymatic routes operate under mild conditions (30–40°C, pH 7) and avoid toxic oxidants. A chemo-enzymatic approach combines lipase-mediated hydrolysis of triolein with subsequent cleavage, yielding 38% this compound . While environmentally favorable, enzymatic methods face scalability issues due to enzyme denaturation and high production costs.
Ricinoleic Acid Oxidation
Potassium Permanganate-Based Oxidation
Patent discloses a novel method using ricinoleic acid (from castor oil) oxidized with potassium permanganate () in alkaline conditions. At 15°C, selectively cleaves the C9–C10 bond of ricinoleic acid, yielding this compound with ≤0.15% w/w impurities (e.g., pimelic acid, suberic acid). The crude product is purified via cyclohexane/ethyl acetate recrystallization, achieving 98.5% purity .
Table 2: Impurity Profile of this compound from Patent
Impurity | Concentration (% w/w) |
---|---|
Pimelic Acid | <0.15 |
Suberic Acid | <0.15 |
Sebacic Acid | <0.15 |
Monomethyl Azelate | <0.15 |
Acidic Workup and Recrystallization
Post-oxidation, the reaction mixture is acidified to pH 2–3 with hydrochloric acid (), precipitating this compound. Filtration and recrystallization from ethyl acetate/cyclohexane (1:2 v/v) at 65–75°C remove residual fatty acids .
Decarboxylation of Heptane-1,1,7,7-Tetracarboxylic Acid
Patent introduces a decarboxylation route starting from heptane-1,1,7,7-tetracarboxylic acid. Treatment with triethylamine () at 150°C in toluene induces decarboxylation, forming this compound with 92% purity. The mild base minimizes side reactions, unlike traditional strong bases (e.g., NaOH), which promote dicarboxylic acid degradation .
Reaction Scheme :
3N, \Delta} \text{this compound} + 2CO2
Comparative Analysis of Synthesis Methods
Table 3: Yield and Sustainability Metrics
Method | Yield (%) | Purity (%) | Catalyst Reusability |
---|---|---|---|
Oleic Acid + | 44.54 | 76.57 | Tungstic acid (80%) |
Ozonolysis | 85 | 89 | None |
Enzymatic | 38 | 95 | Lipase (non-reusable) |
Ricinoleic Acid + | 72 | 98.5 | Low |
Decarboxylation | 68 | 92 | Triethylamine (90%) |
The oxidative cleavage of oleic acid balances cost and scalability, whereas ricinoleic acid oxidation offers superior purity for pharmaceutical applications . Decarboxylation routes, though innovative, require expensive precursors and multi-step synthesis .
Chemical Reactions Analysis
Oxidation of Oleic Acid Using Peracids
An alternative route involves oxidizing oleic acid with peracetic or performic acid to form an epoxide intermediate, which is further oxidized to azelaic acid .
Key Steps :
- Epoxidation of oleic acid using peracid.
- Oxidative cleavage of the epoxide to this compound.
Advantages :
Polymerization Reactions
This compound serves as a monomer for biodegradable polymers. Its reactivity with diols and diamines enables the synthesis of polyesters and polyamides .
Other Oxidation Methods
This compound can also be synthesized via catalytic oxidation using hydrogen peroxide (H₂O₂) under subcritical conditions :
Conditions and Outcomes :
Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Source |
---|---|---|---|---|
H₂WO₄ | 180–370 | 1–25 | 31 | |
Phosphotungstic Acid | 100–120 | Ambient | 70 |
These methods are less efficient than ozonolysis but avoid ozone-related hazards.
Functional Group Reactivity
This compound participates in typical carboxylic acid reactions:
- Esterification : Forms diesters with alcohols (e.g., methyl azelate for lubricants) .
- Salt Formation : Reacts with bases to produce mono- and disodium salts, improving water solubility .
- Decarboxylation : At high temperatures (>200°C), releases CO₂ to form heptanedioic acid derivatives .
Stability and Decomposition
Scientific Research Applications
Dermatological Applications
Azelaic acid is primarily recognized for its effectiveness in treating various dermatological conditions. Its key applications include:
- Acne Vulgaris : AZA is widely used as a topical treatment for mild to moderate acne due to its anti-inflammatory and antimicrobial properties. It inhibits the growth of Propionibacterium acnes and reduces keratinization, thus preventing comedo formation .
- Rosacea : The anti-inflammatory effects of AZA make it beneficial for managing rosacea, a chronic inflammatory skin condition characterized by facial redness and pustules .
- Hyperpigmentation Disorders : AZA acts as a tyrosinase inhibitor, making it effective in treating hyperpigmentation conditions such as melasma and post-inflammatory hyperpigmentation. It reduces melanin production in the skin .
- Other Skin Conditions : Research has documented the use of AZA in treating hidradenitis suppurativa, male pattern baldness (androgenic alopecia), psoriasis vulgaris, and keratosis pilaris .
Formulation Technologies
Recent advancements in formulation technologies have enhanced the efficacy and tolerability of this compound:
- Nanocrystal Formulations : Studies have explored this compound nanocrystal-loaded hydrogels, which improve drug delivery and penetration through the skin layers while maintaining high local concentrations at the target site .
- Liposomal Delivery Systems : Liposomal formulations allow for better control over pharmacokinetics and pharmacodynamics, enhancing the therapeutic effects of AZA while minimizing side effects .
Case Studies and Clinical Evidence
Several clinical studies underscore the effectiveness of this compound across various applications:
- A double-blind study comparing a 10% this compound nanocrystal hydrogel with a 20% cream demonstrated significant improvement in acne lesions after 8 weeks of treatment, with a success rate of 36.51% for the nanocrystal formulation .
- In another study involving 46 patients with male pattern baldness, a combination treatment containing minoxidil and this compound showed statistically significant hair growth comparable to minoxidil alone .
- A clinical trial on follicular keratosis indicated that 20% AZA cream significantly improved symptoms compared to a control cream after three months of treatment .
Mechanism of Action
The exact mechanism of action of azelaic acid is not fully understood. it is believed to exert its effects through several pathways:
Antibacterial Action: Inhibits the synthesis of cellular proteins in bacteria such as Staphylococcus epidermidis and Propionibacterium acnes.
Anti-inflammatory Action: Reduces inflammation by scavenging free oxygen radicals and inhibiting the production of inflammatory mediators.
Keratolytic Action: Inhibits the production of keratin, preventing the buildup of dead skin cells and promoting cell turnover.
Comparison with Similar Compounds
Pharmacological Properties :
- Antimicrobial : Inhibits Propionibacterium acnes and Staphylococcus epidermidis via disruption of microbial protein synthesis .
- Anti-melanogenic: Reduces hyperpigmentation by inhibiting tyrosinase activity and scavenging free radicals .
- Anticancer: Demonstrates cytotoxic effects on melanoma cells by inhibiting mitochondrial oxidoreductases and DNA synthesis .
- Anti-inflammatory : Modulates reactive oxygen species (ROS) and cytokine production .
Comparison with Structural Analogs
Azelaic acid is structurally compared to other dicarboxylic acids and derivatives (Table 1).
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings :
- Adipic acid (C6) : Exhibits weaker binding to enzymes like DAPDC due to unfavorable electrostatic interactions .
- Dilauryl azelate ester : Overcomes this compound’s solubility limitations while maintaining antibacterial efficacy against S. epidermidis .
- Suberic acid (C8) : Structural rigidity from unsaturated bonds reduces inhibitory capacity compared to this compound’s flexible aliphatic chain .
Comparison with Therapeutic Analogs
Hydroquinone vs. This compound (Melasma Treatment)
- Mechanism: Both inhibit tyrosinase, but this compound additionally reduces inflammation and keratinocyte proliferation .
Alpha-Arbutin vs. This compound
- Alpha-Arbutin : Primarily targets melanin synthesis for hyperpigmentation.
- This compound : Broader spectrum—treats acne, rosacea, and pigmentation via antimicrobial and anti-inflammatory pathways .
Tretinoin vs. This compound
- Tretinoin: Potent inducer of cellular turnover but causes dryness and irritation.
- This compound: Gentler exfoliator with synergistic anti-acne effects when combined with tretinoin .
Application-Specific Comparisons
Plasticizers
- This compound Polyesters : PHMAZ (this compound copolymer) shows superior biodegradability and thermal stability compared to phthalate plasticizers .
- Performance : Reduces PVC brittleness by 40% at 20% incorporation .
Formulation Efficacy
- Ethosome-Based Creams : this compound ethosomes exhibit 2× higher P. acnes inhibition vs. conventional creams (MIC: 0.5 mg/mL vs. 1.2 mg/mL) .
Research Findings and Clinical Implications
- Anticancer Potential: this compound induces apoptosis in melanoma xenografts without harming normal cells .
- Plant Defense Signaling : Acts as a systemic resistance primer in plants, analogous to bacterial quorum-sensing molecules .
Biological Activity
Azelaic acid (AZA) is a dicarboxylic acid with significant biological activities, particularly in dermatology. It is primarily recognized for its antimicrobial , anti-inflammatory , and keratolytic properties, making it effective in treating various skin conditions such as acne vulgaris, rosacea, and hyperpigmentation disorders. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is a naturally occurring compound derived from the metabolism of fungi. Its chemical structure allows it to interact with various biological pathways:
- Antimicrobial Activity : this compound exhibits bactericidal effects against Propionibacterium acnes and Staphylococcus epidermidis, two bacteria commonly associated with acne. It disrupts bacterial metabolism by inhibiting mitochondrial respiration and anaerobic glycolysis, leading to reduced bacterial growth .
- Anti-inflammatory Effects : AZA reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are implicated in inflammatory skin conditions. This action contributes to its efficacy in treating rosacea and acne .
- Keratolytic Properties : By promoting normal keratinization, this compound helps reduce excessive skin cell turnover, which is beneficial for conditions like acne and hyperpigmentation .
Clinical Efficacy
Numerous clinical studies have validated the efficacy of this compound in treating skin disorders. Below are key findings from various studies:
Efficacy in Acne Treatment
- A double-blind study involving 60 patients demonstrated that 20% this compound gel significantly reduced total lesion count by 60.6% , compared to 19.9% for placebo (P=0.002). The acne severity index (ASI) was also reduced by 65.2% with AZA versus 21.3% for placebo (P=0.001)【2】.
Comparison with Other Treatments
In a multicenter study comparing this compound to benzoyl peroxide and oral tetracycline over eight months, AZA was found to be equally effective while causing significantly less dermatitis【8】.
Case Study: Treatment of Rosacea
A study involving patients with rosacea treated with 15% this compound gel showed a marked improvement in erythema and papules after 12 weeks of treatment. Patients reported high satisfaction rates due to minimal side effects compared to traditional therapies【4】.
Case Study: Hyperpigmentation Management
In patients with melasma, combining glycolic acid peels with topical this compound resulted in enhanced treatment outcomes compared to glycolic acid alone, showcasing its potential as an adjunct therapy【3】.
Safety Profile
This compound is generally well-tolerated, classified as a category B drug during pregnancy, indicating it poses minimal risk【4】. Common side effects include mild burning or irritation at the application site, which typically resolves with continued use.
Q & A
Basic Research Questions
Q. What are the established mechanisms by which azelaic acid inhibits tyrosinase activity in melanogenesis?
this compound competitively inhibits tyrosinase, a key enzyme in melanin synthesis, by interfering with its interaction with thioredoxin reductase at the plasma membrane. This inhibition reduces melanin production, as demonstrated in murine and human melanoma cell lines (e.g., B16 and HMB2 cells) through dose-dependent suppression of DNA synthesis and mitochondrial damage . To replicate these findings, researchers should standardize cell culture conditions, use spectrophotometric assays (e.g., dopachrome formation), and validate results with Western blotting for tyrosinase expression.
Q. What experimental methods are recommended for quantifying this compound solubility in non-aqueous solvents?
Solubility studies should employ gravimetric analysis using a dynamic flow apparatus under controlled temperatures and pressures (e.g., supercritical CO₂ at 313–333 K and 10–30 MPa) . Phase behavior studies using ternary phase diagrams (e.g., oil-surfactant-cosurfactant ratios) are critical for microemulsion formulations. Data should be modeled with density-based equations (Chrastil or modified Mendez-Santiago-Teja models) to correlate solubility with solvent density .
Q. How does this compound exert bacteriostatic effects on Propionibacterium acnes and Staphylococcus epidermidis?
this compound inhibits microbial protein synthesis and DNA replication, as shown by dose-dependent reductions in colony formation (MICs = 0.03–0.25 M). Researchers should use agar dilution assays at pH 4.8–5.5 to mimic physiological skin conditions, as its efficacy is pH-dependent . Include controls with disodium salts to isolate pH-specific effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data of this compound across different solvent systems?
Contradictions arise from variations in solvent polarity, temperature, and pressure. For example, solubility in supercritical CO₂ increases with pressure but shows a crossover effect at 17–20 MPa . To reconcile
- Standardize solvent purity and measurement techniques (e.g., HPLC-ELSD vs. gravimetry).
- Use one-way ANOVA to compare solubility across batches and validate with Q3 characterization (physicochemical equivalence of test vs. reference batches) .
Q. What experimental strategies address conflicting findings on this compound’s role in lipid peroxidation (LPO) signaling?
While this compound is a marker of LPO in Arabidopsis pathogen responses, its role as an immune signal is debated . To clarify:
- Conduct lipidomics profiling (LC-MS/MS) in mutant lines (e.g., lox2 Arabidopsis) to differentiate enzymatic vs. free radical-mediated LPO.
- Quantify this compound fragments (e.g., via GC-MS) alongside jasmonate pathways to assess cross-talk .
Q. How can impurity profiles of this compound formulations be systematically characterized during stability testing?
Unknown impurities (e.g., ethyl monoester derivatives) form via excipient interactions. Use orthogonal chromatographic methods:
- Screen with HPLC-ELSD for non-volatile impurities.
- Confirm volatile derivatives via GC-FID/GC-MS with synthetic standards .
- Include accelerated stability studies (40°C/75% RH) to simulate shelf-life degradation .
Q. What methodologies validate the bioequivalence of this compound topical formulations?
Follow FDA guidance for generic creams:
- Perform Q1/Q2 sameness testing (identical inactive ingredients).
- Compare Q3 attributes (particle size, rheology) across three batches using ANOVA.
- Use Franz diffusion cells to measure steady-state permeation rates (Jss) through ex vivo skin, ensuring donor phase concentrations (C₀) are matched .
Q. Data Interpretation & Contradiction Management
Q. How should researchers interpret conflicting reports on this compound’s antimycotic efficacy against Candida albicans?
Discrepancies stem from pH variations and strain-specific responses. Design experiments with:
- pH-controlled media (4.8–5.5) to optimize this compound protonation.
- Broth microdilution assays with clinical isolates, reporting MIC₅₀/MIC₉₀ values .
Q. Why do studies on this compound’s anti-inflammatory effects in acne yield inconsistent results?
Variability arises from formulation differences (e.g., liposomal vs. cream delivery). Standardize:
- In vitro assays using TNF-α/IL-6 ELISAs in keratinocyte cultures.
- In vivo models with histopathology scoring for neutrophil infiltration .
Q. Methodological Best Practices
Q. What statistical approaches are recommended for analyzing this compound permeation kinetics?
Use linear regression on the steady-state portion of permeation curves to calculate Jss. Apply one-way ANOVA with post-hoc Tukey tests for inter-group comparisons (α = 0.05) . Report confidence intervals for replication studies (e.g., 95% CI for fold changes) .
Q. How should researchers document novel this compound derivatives in compliance with journal guidelines?
Follow Beilstein Journal protocols:
- Include NMR, HRMS, and elemental analysis for new compounds.
- Deposit extensive datasets (e.g., HPLC chromatograms) as supplementary information .
Properties
IUPAC Name |
nonanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRBEYXGGNYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26776-28-3, Array | |
Record name | Nonanedioic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26776-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azelaic acid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021640 | |
Record name | Nonanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals, Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS], Solid | |
Record name | Nonanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Azelaic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12008 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Azelaic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
357.1 °C; 287 °C at 100 mm Hg, BP: 365 °C (decomposes), Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg | |
Record name | Azelaic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00548 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
210 °C (closed cup) | |
Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol, Soluble in hot water, alcohol and organic solvents, One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C, In water, 2.40X10+3 mg/L at 20 °C, 2.4 mg/mL | |
Record name | Azelaic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00548 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Azelaic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.225 g/cu cm at 25 °C | |
Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 1.07X10-8 mm Hg at 25 °C | |
Record name | Azelaic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12008 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prismatic needles, Yellowish to white crystalline powder, Leaflets or needles | |
CAS No. |
123-99-9, 26776-28-3 | |
Record name | Azelaic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azelaic acid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanedioic acid, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026776283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelaic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00548 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | azelaic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | azelaic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azelaic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Azelaic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2VW3D43YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Azelaic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160.5 °C, 106.5 °C | |
Record name | Azelaic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00548 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Azelaic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.